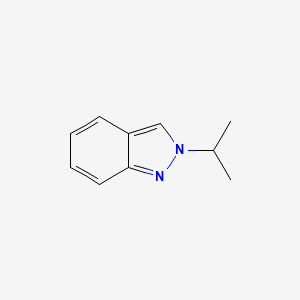
2-Isopropyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The 2H-indazole form is one of the tautomeric forms of indazole, where the nitrogen atom is located at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2H-indazole can be achieved through various methods, including:
-
Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (Cu) or silver (Ag) catalysts to facilitate the cyclization of appropriate precursors. For example, the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent in DMSO under an oxygen atmosphere .
-
Reductive Cyclization Reactions: : This method involves the reduction of nitro compounds followed by cyclization. For instance, the reduction of 2-nitrobenzylamine followed by cyclization to form the indazole ring .
-
Metal-Free Reactions: : Some methods do not require metal catalysts. For example, the reaction of 2-azidobenzaldehydes with amines under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. Transition metal-catalyzed reactions are preferred due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2H-indazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
-
Reduction: : Reduction reactions can convert nitro groups to amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common. Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indazole ring, enhancing its chemical diversity .
Applications De Recherche Scientifique
2-Isopropyl-2H-indazole has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
-
Biology: : The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Studies have shown its effectiveness against various pathogens and its potential as an anti-inflammatory agent .
-
Medicine: : In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents. Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery .
-
Industry: : The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its derivatives are explored for applications in electronics and photonics .
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2H-indazole involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation and pain .
-
Pathway Modulation: : It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
-
Receptor Binding: : The compound can bind to specific receptors, altering cellular responses and providing therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Isopropyl-2H-indazole can be compared with other similar compounds, such as:
-
1H-Indazole: : Unlike 2H-indazole, 1H-indazole has the nitrogen atom at the first position. This difference in structure can lead to variations in chemical reactivity and biological activity .
-
2H-1,2,3-Triazole: : Both compounds are nitrogen-containing heterocycles, but triazoles have three nitrogen atoms in the ring. This structural difference can result in distinct chemical properties and applications .
-
Indole: : Indole is another nitrogen-containing heterocycle but with a different ring structure. Indoles are known for their biological activities and are widely used in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2-propan-2-ylindazole |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3 |
Clé InChI |
WWKQLKZHPMHBSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[b]indole](/img/structure/B15071945.png)
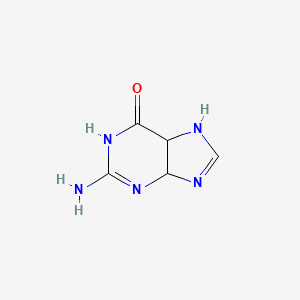
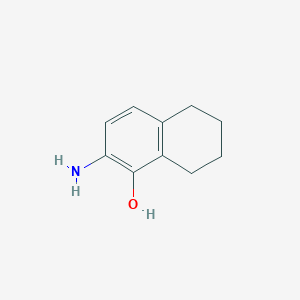
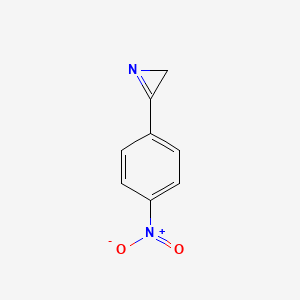
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
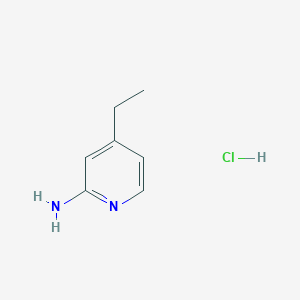
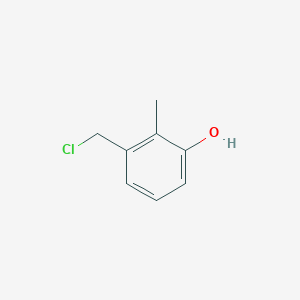
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

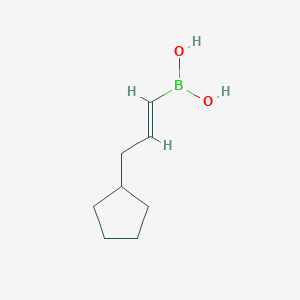
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
